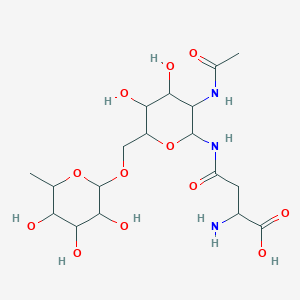

Fucosyl-N-acetylglucosaminylasparagine

Vue d'ensemble

Description

Fucosyl-N-acetylglucosaminylasparagine, also known as this compound, is a useful research compound. Its molecular formula is C18H31N3O12 and its molecular weight is 481.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Fucosyl-N-acetylglucosaminylasparagine (Fuc-GlcNAc-Asn) is a glycosylated amino acid that plays a significant role in various biological processes due to its structural and functional properties. This article delves into the biological activity of Fuc-GlcNAc-Asn, highlighting its synthesis, roles in cellular functions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Fuc-GlcNAc-Asn is composed of a fucose sugar linked to an N-acetylglucosamine (GlcNAc) residue, which is further attached to an asparagine (Asn) amino acid. The synthesis of this compound can be achieved through enzymatic methods using α-l-fucosidases from probiotic bacteria such as Lactobacillus casei, which demonstrate high efficiency in producing fucosylated disaccharides by transglycosylation reactions .

Biological Functions

-

Cell Adhesion and Immune Response :

- Fuc-GlcNAc-Asn has been identified as an antiadhesin, which means it can inhibit the binding of pathogens to host cells. This property is particularly important in preventing infections by blocking the attachment of intestinal pathogens .

- The presence of fucose in glycoproteins enhances their interaction with lectins, which are proteins that bind carbohydrates and play critical roles in cell-cell recognition and signaling .

-

Metabolic Regulation :

- Research indicates that GlcNAc supplementation can influence cellular metabolism by enhancing nutrient uptake and lipid storage through the UDP-GlcNAc supply to N-glycan branching pathways. This metabolic reprogramming is crucial for maintaining cellular homeostasis and responding to environmental changes .

- Microbiota Interaction :

Table 1: Summary of Key Studies on this compound

Case Study: Antiadhesive Activity

A study demonstrated that Fuc-GlcNAc-Asn exhibits significant antiadhesive properties against Escherichia coli, preventing its attachment to intestinal epithelial cells. This effect was attributed to the structural similarity between Fuc-GlcNAc-Asn and the receptors on host cells that pathogens typically target .

Research on Metabolic Effects

Another investigation found that supplementation with GlcNAc derivatives, including Fuc-GlcNAc-Asn, led to altered lipid metabolism in mouse models. Specifically, it increased hepatic free fatty acids and triglycerides without causing liver damage, indicating a potential therapeutic role in metabolic disorders .

Applications De Recherche Scientifique

Biological Significance

Fucosyl-N-acetylglucosaminylasparagine is crucial for cellular interactions and signaling pathways. It is involved in:

- Cell Adhesion : This glycan facilitates the binding of cells to one another and to extracellular matrices, impacting tissue formation and repair.

- Immune Response : It participates in the recognition processes of immune cells, influencing how the body responds to pathogens.

Glycan Synthesis

This compound is used in the synthesis of complex glycans and glycoproteins. Its unique structure allows researchers to study glycosylation patterns and their effects on protein function. For example, enzymatic transglycosylation reactions utilizing α-L-fucosidases can produce this compound, aiding in the exploration of glycan-related biological functions .

Cancer Research

Studies have shown that fucosylated compounds are often overexpressed in cancer cells. For instance, research indicates a marked decrease in fucose incorporation into this compound in SV40-transformed human embryonic lung cells compared to normal cells . This observation suggests a potential role for this glycan in tumor biology and highlights its use as a biomarker for cancer diagnostics.

Immunology Studies

The interaction of fucosylated glycans with specific receptors on immune cells can modulate immune responses. Research has demonstrated that these glycans can influence leukocyte trafficking and activation, making them valuable in immunological studies .

Therapeutic Potential

This compound is being investigated for its potential therapeutic applications in treating various diseases, including:

- Cancer : Due to its role in cell signaling and adhesion, it may be targeted for cancer therapies aimed at disrupting tumor growth and metastasis.

- Infectious Diseases : Its ability to modulate immune responses makes it a candidate for developing treatments against infections by enhancing the body's defense mechanisms .

Prebiotic Production

In the food industry, this compound is utilized as a prebiotic agent that promotes beneficial gut microbiota growth. This application highlights its importance in nutritional science and functional food development .

Antiadhesive Agents

The compound is also explored as an antiadhesive agent in various industrial applications, particularly in medical devices where reducing bacterial adhesion is critical .

Case Studies and Data Analysis

Propriétés

IUPAC Name |

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFWYDAANZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62203-19-4 | |

| Record name | Fucosyl-N-acetylglucosaminylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062203194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.